molecular formula C24H24N4O4S B11281352 N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide

N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide

Cat. No.: B11281352
M. Wt: 464.5 g/mol
InChI Key: RPVTUCNQVKAZBA-UHFFFAOYSA-N
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Description

N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridothiazine ring, a carbamoyl group, and methoxy-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide typically involves multiple steps, starting from commercially available reagents. The key steps include:

    Formation of the Pyridothiazine Ring: This can be achieved through a cyclization reaction involving a thioamide and a halogenated pyridine derivative under basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or carbamoyl chloride.

    Attachment of the Methoxy-Substituted Phenyl Groups: This step involves a nucleophilic substitution reaction where the methoxy-substituted phenyl groups are attached to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives: These compounds share structural similarities with the pyridothiazine ring and carbamoyl groups.

    Indole Derivatives: Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide.

Uniqueness

N-(4-{[(3,5-Dimethoxyphenyl)carbamoyl]methyl}phenyl)-1H,2H,3H-pyrido[2,3-B][1,4]thiazine-1-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridothiazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]phenyl]-2,3-dihydropyrido[2,3-b][1,4]thiazine-1-carboxamide

InChI

InChI=1S/C24H24N4O4S/c1-31-19-13-18(14-20(15-19)32-2)26-22(29)12-16-5-7-17(8-6-16)27-24(30)28-10-11-33-23-21(28)4-3-9-25-23/h3-9,13-15H,10-12H2,1-2H3,(H,26,29)(H,27,30)

InChI Key

RPVTUCNQVKAZBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCSC4=C3C=CC=N4)OC

Origin of Product

United States

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